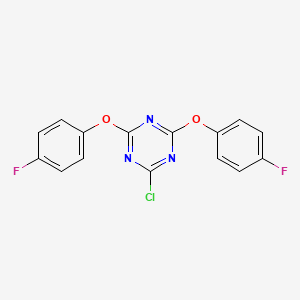

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine

Description

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is a triazine derivative featuring two 4-fluorophenoxy substituents and a reactive chlorine atom at the 2-position. This compound is synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-fluorophenol under controlled conditions . The fluorine atoms on the phenoxy groups confer electron-withdrawing effects, enhancing the electrophilicity of the triazine core. This property makes it a candidate for applications in peptide coupling, materials science, and pharmaceuticals.

Properties

IUPAC Name |

2-chloro-4,6-bis(4-fluorophenoxy)-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF2N3O2/c16-13-19-14(22-11-5-1-9(17)2-6-11)21-15(20-13)23-12-7-3-10(18)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTWBBFWXVZWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-fluorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 4-fluorophenoxy groups. The reaction conditions often include:

- Temperature: 50-80°C

- Solvent: Organic solvents like dichloromethane or toluene

- Reaction time: Several hours to ensure complete substitution

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although these are less common.

Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form corresponding phenols and triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, and alcohols; conditions include mild heating and the use of solvents like ethanol or acetonitrile.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide; conditions include acidic or basic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.

Major Products

Substitution Products: Amino-triazines, thio-triazines, and other substituted triazines.

Hydrolysis Products: 4-Fluorophenol and triazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: May serve as a building block for designing bioactive compounds or pharmaceuticals.

Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazine Compounds

Structural and Electronic Comparisons

Key Substituent Effects :

- Electron-Withdrawing Groups (EWGs): The 4-fluorophenoxy groups increase the triazine ring's electrophilicity compared to non-fluorinated analogs like 2-chloro-4,6-diphenoxy-1,3,5-triazine (CAS: N/A).

- Steric Hindrance: Compared to bulkier substituents (e.g., naphthyl groups in 2-chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine, CAS: 1247124-77-1 ), the 4-fluorophenoxy groups offer moderate steric hindrance, balancing reactivity and accessibility in nucleophilic substitutions.

Peptide Coupling Reagents :

- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) : A widely used coupling reagent with methoxy substituents. CDMT forms unstable intermediates with tertiary phosphines but is cost-effective for large-scale synthesis .

- 2-Chloro-4,6-diphenoxy-1,3,5-triazine: Demonstrates superior stability in forming quaternary P-triazinylphosphonium chlorides, critical for generating "superactive" esters in peptide synthesis . The fluorinated analog may offer enhanced stability and reactivity due to stronger EWGs.

Thermal and Phase Change Properties :

- Methoxylated Derivatives (e.g., M1–M7): Triazines with methoxy or amino groups exhibit melting points ranging from 43–190°C, influenced by substituent polarity . The fluorophenoxy groups in the target compound likely increase melting points (>150°C) due to stronger dipole interactions.

- Fluorinated Derivatives (e.g., TPfT): 2,4,6-Tris(pentafluorophenoxy)-1,3,5-triazine (TPfT) has higher thermal stability than non-fluorinated analogs, attributed to the robust C-F bonds .

Data Tables

Table 1: Comparative Properties of Selected Triazine Derivatives

*Calculated based on molecular formula C₁₅H₈ClF₂N₃O₂.

Table 2: Application-Specific Comparison

Biological Activity

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects. It also includes data tables summarizing key findings from various studies.

- IUPAC Name : this compound

- Molecular Formula : C13H8ClF2N3O2

- Molecular Weight : 305.67 g/mol

- CAS Number : 3842-55-5

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.

Key Findings:

- The compound exhibited minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, with values reaching up to 30 mm for certain strains .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

3. Anticancer Activity

The triazine core structure of this compound contributes to its anticancer properties. Research indicates that it can induce apoptosis in cancer cells.

Case Study:

In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound showed an IC50 value of 225 µM , indicating good efficacy against breast cancer cells.

- The treated cells exhibited increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and apoptosis induction .

| Cancer Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis |

| A549 (Lung Cancer) | 200 | Significant reduction in viability |

4. Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been investigated, particularly its ability to inhibit pro-inflammatory cytokines.

Research Findings:

Studies have shown that at a concentration of 10 µg/mL , the compound significantly inhibited the production of TNF-α and IL-6:

- TNF-α inhibition was recorded at 78% , while IL-6 inhibition reached 89% , outperforming conventional anti-inflammatory drugs like dexamethasone .

| Cytokine | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| TNF-α | 78 | 10 |

| IL-6 | 89 | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.